molecular formula C21H22N4O3S B2424095 N-(3-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide CAS No. 941886-51-7

N-(3-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Cat. No. B2424095
CAS RN: 941886-51-7
M. Wt: 410.49
InChI Key: RKCORXHFRAKLCK-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, also known as MTU, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

Research in this area involves the development of novel synthetic pathways and the characterization of these compounds. For example, a study demonstrated the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the methodological advancements in synthesizing compounds with potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activities

The cytotoxic activities of such compounds against various cancer cell lines have been a significant focus. For instance, the syntheses of phenylpyrazolodiazepin-7-ones as analogs of aminopyrazole amide scaffold and their evaluation on melanoma cells have been reported, indicating their potential in cancer therapy through competitive antiproliferative activities (Kim et al., 2011).

Anti-inflammatory and Analgesic Properties

Another study synthesized novel compounds derived from visnaginone and khellinone, evaluating them as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities, providing insights into their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives against various bacterial and fungal strains highlight the potential of these compounds in addressing microbial infections. Notably, some derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, especially Staphylococcus aureus (Abd Alhameed et al., 2019).

Molecular Docking and Theoretical Studies

Research also extends to computational studies, such as molecular docking and spectroscopic studies, to understand the interaction mechanisms of these compounds with biological targets. This includes investigations into their potential as anti-diabetic agents, further emphasizing the diverse therapeutic applications of these compounds (Karrouchi et al., 2021).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-7-9-16(10-8-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-5-4-6-17(11-15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCORXHFRAKLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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